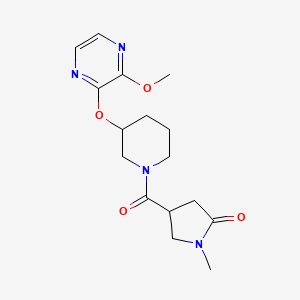

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-19-9-11(8-13(19)21)16(22)20-7-3-4-12(10-20)24-15-14(23-2)17-5-6-18-15/h5-6,11-12H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGFQIIQHZEUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxypyrazine Moiety: This step involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 3-methoxypyrazine.

Coupling with Piperidine: The 3-methoxypyrazine is then reacted with piperidine-1-carbonyl chloride under basic conditions to form the intermediate 3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl chloride.

Formation of the Final Compound: The intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a base to form the final compound, 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

A closely related analog, 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one (CAS 2034284-86-9), replaces the piperidine ring with a pyrrolidine (5-membered ring) . The reduced ring size in the pyrrolidine derivative may increase ring strain and alter conformational flexibility compared to the 6-membered piperidine in the target compound. This difference could influence binding affinity in biological targets, as piperidine derivatives often exhibit improved metabolic stability over pyrrolidines due to reduced ring puckering .

Substitution Patterns

- MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) features a piperazine ring and trifluoromethylpyridine, which may improve lipophilicity and CNS penetration compared to the target compound’s methoxypyrazine .

Bioactivity Comparisons

- Piperidine-based autotaxin inhibitors (e.g., Example 2 in ) often include aromatic fluorinated groups (e.g., trifluoromethylphenyl), which enhance target affinity but may reduce aqueous solubility compared to the methoxypyrazine substituent .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Impact on Drug-Like Properties

*Estimated based on substituent contributions.

Biological Activity

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one (CAS Number: 2034232-62-5) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a methoxypyrazine moiety linked to a piperidine ring and a pyrrolidinone structure, positions it as a candidate for various biological applications, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is , and it features several functional groups that contribute to its biological activity. The presence of the methoxypyrazine group is particularly notable for its potential interactions with biological targets.

The biological activity of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is believed to involve its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may modulate pathways associated with inflammation and microbial growth by binding to key proteins involved in these processes.

Biological Activity Data

Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory properties. The following table summarizes key findings from various studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Enzyme Inhibition | Modulates nitric oxide synthase activity |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of the compound, it was found to effectively inhibit the growth of Gram-positive bacteria, demonstrating an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound, where it was shown to significantly reduce the production of pro-inflammatory cytokines in human cell lines. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation.

Research Findings

Recent studies have explored the pharmacological profile of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one, highlighting several important findings:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential utility in treating infections.

- Anti-inflammatory Mechanism : It appears to act through the inhibition of inflammatory mediators, which could be beneficial in conditions characterized by excessive inflammation.

- Potential for Drug Development : Given its structural uniqueness and biological activity, this compound serves as a promising scaffold for further drug development efforts aimed at treating infectious and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.